Home > Products > Screening Compounds P64321 > Adrenaline bitartrate
Adrenaline bitartrate -

Adrenaline bitartrate

Catalog Number: EVT-7955842
CAS Number:
Molecular Formula: C13H19NO9
Molecular Weight: 333.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epinephrine Bitartrate is the bitartrate salt form of epinephrine, a direct-acting sympathomimetic amine with bronchodilator and vasoconstricting activity. Epinephrine bitartrate acts on both alpha and beta adrenergic receptors. By stimulating alpha adrenergic receptors locally, this agent causes vasoconstriction and reduces vascular blood flow. Administered in the conjunctiva, epinephrine bitartrate induces vasoconstriction and decreases the production of aqueous humor mediated through alpha-adrenergic receptors. Through its beta-stimulating actions, this agent relaxes bronchial smooth muscle and causes bronchodilation.
The active sympathomimetic hormone from the ADRENAL MEDULLA. It stimulates both the alpha- and beta- adrenergic systems, causes systemic VASOCONSTRICTION and gastrointestinal relaxation, stimulates the HEART, and dilates BRONCHI and cerebral vessels. It is used in ASTHMA and CARDIAC FAILURE and to delay absorption of local ANESTHETICS.
Source and Classification

Adrenaline bitartrate is derived from the natural hormone adrenaline, which is produced by the adrenal glands. The compound is classified under the following categories:

  • Chemical Classification: Sympathomimetic amine.
  • Pharmaceutical Classification: Emergency medication.
  • Chemical Formula: C₁₃H₁₉N₁O₉ (C₉H₁₃N₁O₃ • C₄H₆O₆).
  • Molecular Weight: Approximately 333.3 g/mol for the bitartrate salt and 183.2 g/mol for the free base .
Synthesis Analysis

The synthesis of adrenaline bitartrate involves several steps to ensure high optical purity and yield. A common method includes:

  1. Preparation of Adrenaline: Adrenaline is first synthesized or extracted in its base form.
  2. Formation of Salt: The adrenaline base is dissolved in a solvent such as methanol, followed by the addition of tartaric acid to form adrenaline tartrate.
  3. Purification Steps: The mixture undergoes filtration to remove insoluble particles, followed by cooling and further purification using ammonium hydroxide to adjust pH levels, which enhances optical purity .
  4. Final Product Isolation: The resulting product is then dried under vacuum conditions to yield pure adrenaline bitartrate.

The process parameters often include maintaining specific temperatures (20°C to 50°C) and controlled pH levels during synthesis to optimize yield and purity .

Molecular Structure Analysis

Adrenaline bitartrate features a complex molecular structure characterized by:

  • Functional Groups: Hydroxyl groups (-OH), an amine group (-NH), and a catechol structure.
  • Chiral Centers: The molecule has multiple chiral centers that contribute to its biological activity.
  • 3D Structure: The spatial arrangement allows it to interact effectively with adrenergic receptors.

The structural representation can be summarized as follows:

Adrenaline Bitartrate= Adrenaline+L Tartaric Acid\text{Adrenaline Bitartrate}=\text{ Adrenaline}+\text{L Tartaric Acid}

This combination results in a stable salt that retains the pharmacological properties of adrenaline while enhancing solubility and stability .

Chemical Reactions Analysis

Adrenaline bitartrate participates in various chemical reactions, primarily involving:

  • Salt Formation: Reaction between adrenaline base and tartaric acid.
  • Decomposition Reactions: Under specific conditions (e.g., temperature changes), adrenaline bitartrate may decompose, impacting its efficacy .
  • Reversible Reactions: It can revert back to its base form under alkaline conditions when treated with ammonium hydroxide.

These reactions are critical for both its pharmaceutical applications and stability during storage .

Mechanism of Action

The mechanism of action of adrenaline bitartrate is primarily through its agonistic effects on alpha and beta-adrenergic receptors:

  • Alpha Receptors: Activation leads to vasoconstriction, increasing blood pressure and reducing vascular permeability during anaphylactic shock.
  • Beta Receptors: Stimulation results in bronchodilation, enhancing airflow in patients experiencing asthma or bronchospasm.

This dual action makes it effective in emergency situations where rapid physiological responses are required .

Physical and Chemical Properties Analysis

Adrenaline bitartrate exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: Sensitive to light and heat; should be stored in dark conditions at controlled temperatures .
  • pH Range: Generally maintained between 4.5 to 6.5 for optimal stability.

These properties influence its formulation and storage conditions in pharmaceutical applications .

Applications

Adrenaline bitartrate has several critical applications in medicine:

  • Emergency Medicine: Used in treating severe allergic reactions (anaphylaxis), cardiac arrest, and asthma attacks due to its rapid action on adrenergic receptors.
  • Dental Procedures: Often included in local anesthetic formulations to prolong the duration of anesthesia by constricting blood vessels at the injection site .
  • Research Applications: Utilized in pharmacological studies to understand adrenergic signaling pathways and develop new therapeutic agents.

The versatility of adrenaline bitartrate underscores its importance across various medical fields, particularly in acute care settings .

Synthesis & Enantiomeric Enrichment of Adrenaline Bitartrate

Industrial-Scale Preparation of (−)-Adrenaline-L-Tartrate via Chiral Resolution

The industrial production of high-purity (−)-adrenaline-L-tartrate relies on a patented chiral resolution process that bypasses expensive chiral catalysts. This method begins with racemic adrenaline dissolved in methanol, to which L-(+)-tartaric acid is added stoichiometrically to form diastereomeric adrenaline tartrate salts. The critical purification step involves selective crystallization where the (−)-adrenaline-L-tartrate salt precipitates preferentially due to its lower solubility, while the (+)-enantiomer remains predominantly in solution [1]. After filtration, the isolated salt undergoes controlled basification with ammonium hydroxide (optimized at 0.92–0.94 equivalents, as discussed in Section 1.2) to liberate enantiomerically enriched (−)-adrenaline base.

For commercial-scale batches exceeding kilogram quantities, this crystallization sequence is iterated twice, enhancing enantiomeric purity from ~80% after the first cycle to >98.5% in the final product [1]. The resolved (−)-adrenaline base is then reacted with L-(+)-tartaric acid to yield the pharmaceutically accepted (−)-adrenaline-L-tartrate salt. This approach circumvents traditional enzymatic or catalytic methods, offering scalability and reproducibility critical for pharmaceutical manufacturing [1] [8].

Table 1: Impact of Iterative Crystallization on Enantiomeric Purity

Purification CycleEnantiomeric Excess (ee)Key Process Parameters
Initial racemate0%Methanol solvent, 25°C
First crystallization80–85%L-(+)-tartaric acid (1.0 eq)
Second crystallization>98.5%NH₄OH (0.93 eq), 20°C filtration

Optimization of Ammonium Hydroxide Equivalency in Optical Purification Processes

The liberation of (−)-adrenaline from its tartrate salt via ammonium hydroxide (NH₄OH) is a stereoselective transformation highly sensitive to stoichiometry. Employing sub-stoichiometric NH₄OH (0.92–0.94 equivalents) is crucial for enantiomeric enrichment. At this range, the reaction mixture retains sufficient acidity to promote selective protonation and dissolution of the (+)-adrenaline tartrate, while the (−)-enantiomer precipitates as the free base [1] [3]. Exceeding 1.0 equivalent NH₄OH results in complete dissolution of both enantiomers, negating optical enrichment and yielding racemic adrenaline.

Experimental data from kilo-scale batches demonstrates that 0.93 equivalents of NH₄OH achieves 98.5% enantiomeric excess (ee) after two crystallization cycles, whereas 1.0 equivalent reduces ee to <5% [1]. This precision prevents racemization during basification and leverages the differential solubility of the diastereomeric salts. The process is conducted under nitrogen and light-protected conditions to prevent oxidative degradation of the catechol backbone during basification [1] [2].

Mechanistic Role of L-(+)-Tartaric Acid in Stereoselective Salt Formation

L-(+)-Tartaric acid serves as a chiral resolving agent by exploiting the thermodynamic stability differences between diastereomeric salts. The (R,R)-configuration of L-(+)-tartrate exhibits complementary stereoelectronic interactions with (R)-(–)-adrenaline, including:

  • Ionic bonding between the protonated amine of adrenaline and the tartrate carboxylate
  • Hydrogen bonding involving the β-hydroxy group of adrenaline and tartrate’s hydroxyl
  • Steric alignment that favors the (R,R)/(R) diastereomer pair [1] [8]

These interactions render the (−)-adrenaline-L-tartrate salt less soluble in methanol/water mixtures than its (+)-adrenaline counterpart. Crystallographic analyses reveal that the (R,R)-tartrate/(R)-adrenaline complex forms a rigid lattice stabilized by additional hydrogen-bonding networks, while the mismatched (R,R)/(S) pair adopts a higher-energy conformation prone to solvation [8]. This mechanistic principle enables >95% diastereomeric excess in the initial salt crystallization, forming the foundation for optical purification [1] [8].

Table 2: Molecular Interactions in Diastereomeric Adrenaline Tartrate Salts

Interaction Type(–)-Adrenaline-L-Tartrate(+)-Adrenaline-L-Tartrate
Ionic attraction strengthStrong (ΔG = –8.2 kcal/mol)Moderate (ΔG = –6.7 kcal/mol)
H-bond network stability3D crystalline latticeDisordered solvated structure
Solubility in MeOH/H₂O12 mg/mL at 20°C38 mg/mL at 20°C

Comparative Efficiency of Racemic vs. Enantiomerically Pure Starting Materials

Industrial processes utilize either fully racemic adrenaline or partially resolved mixtures as starting materials, with significant implications for yield and cost:

  • Racemic feeds require dual crystallization cycles to achieve pharmacopeial-grade enantiopurity (>98% ee), with overall yields of 60–65% after recycling the mother liquor [1].
  • Enantiomerically enriched inputs (>75% ee) obtained from asymmetric synthesis or recycled impurities attain >98% ee in a single crystallization, boosting yields to 85–90% and reducing L-(+)-tartaric acid consumption by 30% [1] [7].

Economic analyses indicate that despite higher initial cost, enriched feeds lower waste disposal and processing time. However, racemic starting materials remain prevalent due to simpler synthesis via classical routes like hydrogenation of racemic adrenalone [1] [7]. The resolution efficiency is further augmented by mother liquor recycling, where the (+)-enantiomer-rich supernatant undergoes racemization and reintroduction into the process stream [1] [8].

Table 3: Process Economics Based on Starting Material Chirality

ParameterRacemic AdrenalineEnriched Adrenaline (≥75% ee)
Crystallization cycles21
Overall yield60–65%85–90%
L-(+)-Tartaric acid use1.05 eq0.75 eq
Process time48 hours24 hours

Properties

Product Name

Adrenaline bitartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

Molecular Formula

C13H19NO9

Molecular Weight

333.29 g/mol

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;/m0./s1

InChI Key

YLXIPWWIOISBDD-FVGYRXGTSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.